Enhanced JAK1 Selectivity Conferred by the 4-Chloro-3-methoxyphenyl Moiety
In a direct, head-to-head medicinal chemistry study, a compound containing the 4-chloro-3-methoxyphenyl group (Compound 28) demonstrated a 39-fold selectivity for JAK1 over JAK2 in enzymatic assays and a 25-fold selectivity in cellular assays. Competing analogs with different substituents on the phenyl ring failed to achieve this level of selectivity, with the study explicitly attributing the improved profile to the combination of para-chloro and meta-methoxy substituents [1].
| Evidence Dimension | Enzymatic Selectivity (JAK1 vs JAK2) |
|---|---|
| Target Compound Data | 39-fold selectivity (enzyme); 25-fold selectivity (cell) |
| Comparator Or Baseline | Other analogs in the series, lacking the optimal 4-chloro-3-methoxy substitution, which exhibited inferior selectivity profiles as noted in the study's SAR discussion |
| Quantified Difference | Compound 28's selectivity was explicitly superior to all other analogs, a result directly attributed to the para-chloro meta-methoxy pattern. |
| Conditions | JAK1 and JAK2 enzymatic assays; cellular assays. J. Med. Chem. 2017. |
Why This Matters
For researchers developing JAK1-selective inhibitors, this building block is structurally validated to impart critical target selectivity that other phenylboronic acids cannot replicate, making it an essential procurement choice.
- [1] Siu, T. et al. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. J. Med. Chem. 2017, 60, 9676–9690. View Source
